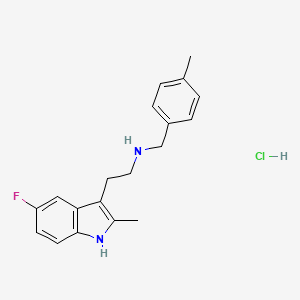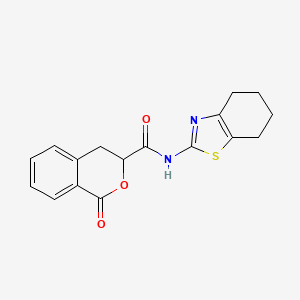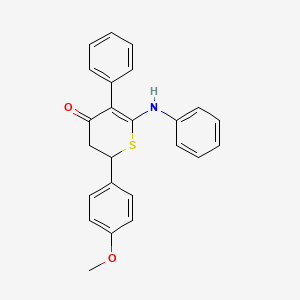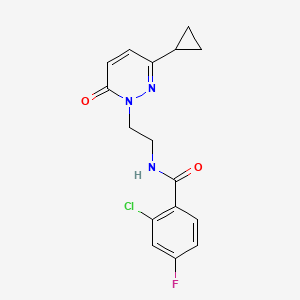![molecular formula C12H9ClN4O3S2 B2491216 2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide CAS No. 850937-46-1](/img/structure/B2491216.png)
2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds containing 1,3,4-oxadiazole rings are of significant interest due to their diverse pharmacological properties and roles in various chemical reactions. The specific arrangement of the 1,3,4-oxadiazole moiety adjacent to acetamide functionalities often contributes to the compound's biological activity and chemical stability.
Synthesis Analysis
The synthesis of similar compounds typically involves the formation of 1,3,4-oxadiazole rings through cyclization reactions, starting from hydrazides and carboxylic acids or esters. Subsequent thionation and amidation steps may be involved to introduce the thioether and acetamide functionalities, respectively (Ramalingam et al., 2019).
Molecular Structure Analysis
Characterization techniques such as NMR, IR, and mass spectrometry are commonly used to confirm the molecular structure of synthesized compounds. These methods provide insights into the arrangement of atoms and the presence of functional groups within the molecule.
Chemical Reactions and Properties
The presence of the 1,3,4-oxadiazole ring and acetamide group in a molecule can influence its reactivity towards nucleophiles and electrophiles, potentially facilitating a variety of chemical transformations. These compounds may undergo reactions such as N-alkylation, acylation, and sulfonation under specific conditions.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are typically determined experimentally. These properties are influenced by the molecular structure and can affect the compound's application and handling.
Chemical Properties Analysis
The chemical stability, reactivity, and potential biological activities of these compounds can be assessed through various analytical and bioassay techniques. Studies often explore the antimicrobial, anticancer, and enzyme inhibitory activities of compounds containing the 1,3,4-oxadiazole moiety and acetamide functionalities (Lelyukh et al., 2023).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to the chemical structure of interest often targets antimicrobial properties. For instance, compounds with a core structure of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides exhibit significant antibacterial activity, showcasing their potential in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, synthesis and evaluation of isoxazole-substituted 1,3,4-oxadiazoles have been achieved, with some compounds displaying notable in vitro antimicrobial activity against a range of bacterial and fungal strains, highlighting their relevance in medical research aimed at combating microbial resistance (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).
Anticancer and Antiangiogenic Effects
The exploration of novel thioxothiazolidin-4-one derivatives, including those with oxadiazole and isoxazole moieties, has demonstrated significant in vivo anticancer and antiangiogenic effects in mouse tumor models. These compounds have shown promise in reducing tumor volume and cell proliferation while enhancing the life span of tumor-bearing mice, indicating potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).
Analgesic Activity
Research into acetamide derivatives, including those containing oxadiazole rings, has revealed potential analgesic properties. Studies involving various animal models have demonstrated significant reduction in pain responses, without adversely affecting motor coordination, suggesting these compounds as promising candidates for the development of new analgesics (Kaplancıklı et al., 2012).
Neurogenic Potential and Anti-inflammatory Effects
Certain derivatives exhibit neurogenic potential, promoting differentiation of neural stem cells into neuronal phenotypes, which could be beneficial in neurodegenerative diseases treatment strategies. Additionally, some compounds have shown significant anti-inflammatory activities, which could be explored further for therapeutic applications in conditions characterized by inflammation (de la Fuente Revenga et al., 2015).
Propriétés
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3S2/c1-6-4-9(17-20-6)14-10(18)5-21-12-16-15-11(19-12)7-2-3-8(13)22-7/h2-4H,5H2,1H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQCXNXEXGTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)


![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)
![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)